Phenylacetic anhydride

Descripción general

Descripción

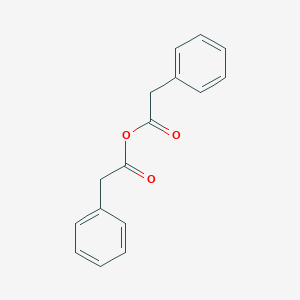

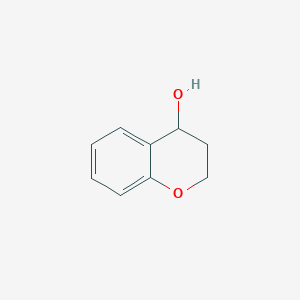

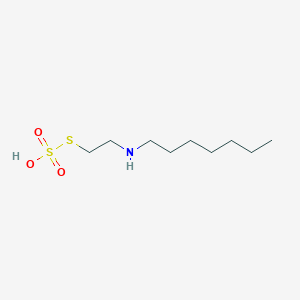

Phenylacetic anhydride is a chemical compound with the molecular formula C16H14O3 . It is a white solid with a strong honey-like odor . It contains a total of 34 bonds, including 20 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 esters (aliphatic), and 1 anhydride .

Synthesis Analysis

Phenylacetic anhydride can be synthesized from 2-phenylacetic acid and dichloromethane . The process involves cooling a homogenous solution of 2-phenylacetic acid and dichloromethane to below 5°C, then adding EDC·HCl while maintaining the temperature at or below 10°C . After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 30 minutes .Molecular Structure Analysis

Phenylacetic anhydride has a molecular weight of 254.281 Da . It contains 3 hydrogen bond acceptors, 0 hydrogen bond donors, 6 freely rotating bonds, and has an ACD/LogP of 3.07 . Its molar refractivity is 71.4±0.3 cm³, and it has a polar surface area of 43 Ų .Chemical Reactions Analysis

Phenylacetic anhydride can undergo various chemical reactions. For instance, it can react with water to form carboxylic acids . It can also react with alcohols to form esters , and with amines to form amides .Physical And Chemical Properties Analysis

Phenylacetic anhydride has a density of 1.2±0.1 g/cm³, a boiling point of 388.4±31.0 °C at 760 mmHg, and a flash point of 181.0±22.0 °C . It has a vapor pressure of 0.0±0.9 mmHg at 25°C and an enthalpy of vaporization of 63.8±3.0 kJ/mol .Aplicaciones Científicas De Investigación

Synthesis of N-acylated derivatives of phenylacetic acid amide : This study focused on synthesizing N-acylated derivatives using phenylacetic acid amide and acid anhydrides. These compounds are significant for their biological activity and as precursors for pyrimidin-4(1)-one derivatives (Anenko et al., 2020).

Differentiation of illicit phenyl-2-propanone synthesis : Phenylacetic acid is used in clandestine drug laboratories for synthesizing phenyl-2-propanone, an illicit substance. This research used gas chromatography and other techniques to differentiate between synthesis methods (Allen et al., 1992).

Enantioselective preparation of organic compounds : Phenylacetic anhydride is used in the organocatalytic preparation of certain organic compounds, demonstrating its utility in synthetic organic chemistry (Benkovics et al., 2018).

Photochemistry of α-aryl carboxylic anhydrides : The study of the photolysis of phenylacetic acids and anhydrides provides insights into the photochemical properties of these compounds (Roof et al., 1976).

Enhancement of nuclear magnetic resonance spectra : Phenylacetic anhydride's high reactivity with amino acids has been used to enhance nuclear magnetic resonance spectra of biomolecules, aiding in metabolic profiling and diagnostic tools development (Wilson et al., 2009).

Synthesis of biologically active compounds : Phenylacetic anhydride is used in the synthesis of compounds with antimicrobial activity, showcasing its significance in medicinal chemistry (Bedair et al., 2006).

Acylation reactions in catalysis : The compound has been used in studies investigating the acylation of phenol, contributing to the field of catalysis and organic synthesis (Rajamanickam & Arumugam, 2014).

Decarboxylation studies : Phenylacetic anhydride has been used in research to understand the decarboxylation of carboxylic-carbonic anhydrides, a crucial reaction in organic chemistry (Sugii et al., 1959).

Safety And Hazards

Direcciones Futuras

Phenylacetic anhydride, like other anhydrides, plays a crucial role in various biological processes. Understanding and manipulating these processes is one of the great challenges in science today . Future research may focus on the synthesis of (poly)-phosphorylated substances and their analogues, with a special focus on the generation of P-anhydrides in nucleotides .

Propiedades

IUPAC Name |

(2-phenylacetyl) 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-15(11-13-7-3-1-4-8-13)19-16(18)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUFWTSSYRTLLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60311508 | |

| Record name | phenylacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylacetic anhydride | |

CAS RN |

1555-80-2 | |

| Record name | NSC243712 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenylacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B72522.png)

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B72526.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride](/img/structure/B72528.png)